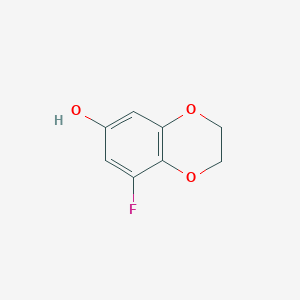
2-(2-methoxyethoxy)ethyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyethoxy)ethyl methyl carbonate is an organic compound with the molecular formula C7H14O5. It is a carbonate ester and is known for its unique properties, making it valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)ethyl methyl carbonate typically involves the reaction of 2-(2-methoxyethoxy)ethanol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)ethyl methyl carbonate undergoes various chemical reactions, including:
Transesterification: It can react with other alcohols to form different carbonate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 2-(2-methoxyethoxy)ethanol and methanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Scientific Research Applications
2-(2-methoxyethoxy)ethyl methyl carbonate has several applications in scientific research:
Electrolyte Additive: It is used as an additive in electrolytes for lithium-ion batteries to improve their performance and stability.
Solvent: Due to its unique properties, it is used as a solvent in various chemical reactions and processes.
Nanoparticle Stabilization: It is used in the stabilization of colloidal nanoparticles, which are important in biocompatible systems.
Oil Recovery: It is used as a surfactant modifier in enhanced oil recovery processes.
3D Printing: It is used in the formulation of ceramic-filled inks for 3D printing.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)ethyl methyl carbonate in its various applications involves its ability to interact with different molecular targets and pathways:
Electrolyte Additive: It helps in forming a stable solid-electrolyte interphase (SEI) on the electrode surface, which enhances the performance and lifespan of lithium-ion batteries.
Nanoparticle Stabilization: It interacts with the surface of nanoparticles, preventing their aggregation and enhancing their stability.
Comparison with Similar Compounds
2-(2-methoxyethoxy)ethyl methyl carbonate can be compared with other similar compounds such as:
Ethylene carbonate: Used as an electrolyte solvent in lithium-ion batteries.
Propylene carbonate: Another carbonate ester used in similar applications.
Dimethyl carbonate: Used as a solvent and reagent in organic synthesis.
Uniqueness
What sets this compound apart is its unique combination of properties, such as its ability to act as both a solvent and an electrolyte additive, making it highly versatile in various applications .
Properties
CAS No. |
141814-27-9 |
|---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



